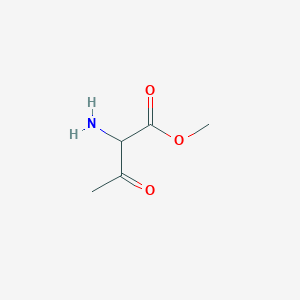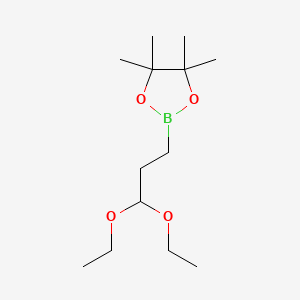
2-Chloro-5-hydroxynicotinic acid
Übersicht
Beschreibung
2-Chloro-5-hydroxynicotinic acid: is a chemical compound with the molecular formula C6H4ClNO3 . It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation of Nicotinic Acid: One common method involves the halogenation of nicotinic acid to introduce the chlorine atom at the second position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of 2-Chloro-5-hydroxynicotinic acid typically involves multi-step synthesis starting from readily available precursors. The process may include halogenation, hydroxylation, and purification steps to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Chloro-5-hydroxynicotinic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced nicotinic acid derivatives.
Substitution: Various substituted nicotinic acids
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-5-hydroxynicotinic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor for biologically active molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism by which 2-Chloro-5-hydroxynicotinic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and chlorine groups on the pyridine ring enable the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Chloronicotinic acid: Lacks the hydroxyl group, which may result in different chemical and biological properties.
5-Hydroxynicotinic acid:
Nicotinic acid: The parent compound, without any substitutions, serves as a basis for comparison.
Uniqueness: 2-Chloro-5-hydroxynicotinic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its unsubstituted or singly substituted analogs .
Eigenschaften
IUPAC Name |
2-chloro-5-hydroxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIASDFNVMJNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514962 | |
| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42959-40-0 | |
| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-5-hydroxynicotinic acid in the synthesis of 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid?
A1: this compound (9) serves as a key intermediate in one of the synthetic routes for producing 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2). The abstract describes a multi-step synthesis starting from 2-chloro-3-methyl-5-nitropyridine (3), ultimately leading to compound (9). This compound is then further reacted to obtain the final product, 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1590536.png)

